molecular formula C8H12N2O4S B2960990 3,4-Dimethoxybenzenesulfonohydrazide CAS No. 23095-32-1

3,4-Dimethoxybenzenesulfonohydrazide

Cat. No.: B2960990
CAS No.: 23095-32-1
M. Wt: 232.25
InChI Key: YDDDONRKOUZKFG-UHFFFAOYSA-N
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Description

3,4-Dimethoxybenzenesulfonohydrazide is a chemical compound with the molecular formula C8H12N2O4S and a molecular weight of 232.26 g/mol. It is a derivative of benzenesulfonic acid and contains two methoxy groups (-OCH3) attached to the benzene ring at positions 3 and 4, as well as a sulfonohydrazide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethoxybenzenesulfonohydrazide typically involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with hydrazine. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethoxybenzenesulfonohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of 3,4-dimethoxybenzenesulfonic acid.

  • Reduction: Production of 3,4-dimethoxybenzenesulfonamide.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-Dimethoxybenzenesulfonohydrazide has several applications in scientific research, including:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: Employed in biochemical assays and studies involving enzyme inhibition.

  • Medicine: Investigated for potential therapeutic uses, such as in the development of new drugs.

  • Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 3,4-Dimethoxybenzenesulfonohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonohydrazide group can act as a nucleophile, participating in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2,4-Dimethoxybenzenesulfonohydrazide

  • 3,5-Dimethoxybenzenesulfonohydrazide

  • 2,6-Dimethoxybenzenesulfonohydrazide

Properties

IUPAC Name

3,4-dimethoxybenzenesulfonohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4S/c1-13-7-4-3-6(5-8(7)14-2)15(11,12)10-9/h3-5,10H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDDONRKOUZKFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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